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Introduction

Natamycin, also known as pimaricin, is a naturally occurring antifungal agent produced by the

fermentation of Streptomyces natalensis.[1][2] It is a polyene macrolide that is highly effective

against a broad spectrum of yeasts and molds.[3][4][5] Unlike some other preservatives,

natamycin has no effect on bacteria, making it a targeted solution for fungal spoilage in the

baking industry.[2] Its primary application for baked goods is as a surface treatment after

baking to prevent the growth of common spoilage molds such as Aspergillus and Penicillium

species.[6] This document provides detailed application notes, protocols, and supporting data

for the use of natamycin in the preservation of baked goods.

Mechanism of Action
Natamycin's antifungal activity stems from its ability to bind specifically to ergosterol, a primary

sterol component of fungal cell membranes.[3][6] This binding disrupts the cell membrane's

integrity and fluidity. Unlike some other polyene antifungals, natamycin does not create pores in

the membrane. Instead, the formation of the natamycin-ergosterol complex inhibits essential

cellular processes, such as vesicle fusion with the cell membrane, which hinders nutrient

uptake and waste excretion, ultimately leading to the inhibition of fungal growth.[3] This

targeted mechanism of action contributes to its high efficacy against fungi with minimal impact

on other microorganisms.
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Diagram of Natamycin's Mechanism of Action

Figure 1: Mechanism of Action of Natamycin on Fungal Cells
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Caption: Figure 1: Natamycin binds to ergosterol in the fungal cell membrane, inhibiting growth.

Quantitative Data Summary
The following tables summarize the quantitative data related to the application and efficacy of

natamycin in baked goods.

Table 1: Efficacy of Natamycin in Extending Mold-Free Shelf Life
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Baked
Good Type

Natamycin
Concentrati
on (ppm in
spray
suspension
)

Treatment
Method

Control
(Untreated)
Mold-Free
Shelf Life
(Days)

Natamycin-
Treated
Mold-Free
Shelf Life
(Days)

Reference

English

Muffins
20

Surface

Spray
5 - 9 14 - 15 [6]

Rye and

White Breads
100 - 500

Surface

Spray
Not Specified

Well-

protected
[6]

Table 2: Recommended Application Levels and Regulatory Information
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Region/Regula
tory Body

Approved Use
in Baked
Goods

Typical
Application
Level (ppm in
suspension)

Maximum
Residue Level
(mg/kg or
ppm)

Reference

USA (FDA)

Permitted for

surface

treatment of

bread, tortillas,

cakes, and

muffins.[7]

300 - 2000 7 - 20 mg/kg [2][7]

China

Permitted for

surface

treatment

(spraying or

dipping).

200 - 300
Not to exceed 10

mg/kg
[7]

European Union

(EFSA)

Not generally

approved for

baked goods;

use is primarily

for surface

treatment of

cheese and dried

sausages.[1]

Not Applicable Not Applicable [1]

Table 3: Minimum Inhibitory Concentrations (MIC) of Natamycin against Common Molds and

Yeasts

Microorganism
Minimum Inhibitory
Concentration (MIC)

Reference

Most Molds 0.5 - 6.0 µg/mL [8]

Most Yeasts 1.0 - 5.0 µg/mL [8]

Aspergillus carbonarius 50 - 100 ng/mL [8]
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Experimental Protocols
Protocol 1: Preparation of Natamycin Spray Suspension
This protocol describes the preparation of a natamycin suspension for surface application on

baked goods.

Materials:

Natamycin powder (food grade)

Distilled or deionized water

Magnetic stirrer and stir bar

Beaker or flask

Weighing scale

Procedure:

Determine the desired final concentration of the natamycin suspension (e.g., 200 ppm).

Calculate the required amount of natamycin powder based on the total volume of the

suspension. For a 1-liter (1000 mL) suspension at 200 ppm:

200 ppm = 200 mg/L

Weigh out 200 mg of natamycin powder.

Add the calculated amount of natamycin powder to the corresponding volume of distilled

water in a beaker.

Place the beaker on a magnetic stirrer and add a stir bar.

Stir the suspension continuously for at least 15-20 minutes to ensure a homogenous mixture.

Natamycin is poorly soluble in water, so continuous agitation is crucial to maintain a uniform

suspension.[2][4]
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The suspension is now ready for application. It is recommended to use the suspension

shortly after preparation and to maintain agitation during the spraying process.

Protocol 2: Surface Application of Natamycin on Baked
Goods
This protocol outlines the process for applying the natamycin suspension to the surface of

baked goods.

Materials:

Prepared natamycin suspension

Food-grade spray system (e.g., automated spray nozzle, handheld sprayer)

Baked goods (cooled to ambient temperature)

Conveyor or rack for holding baked goods

Procedure:

Ensure the baked goods have cooled completely after baking. Applying natamycin to hot

surfaces can lead to its degradation as it has low thermal stability.[2]

Calibrate the spray system to deliver a fine, even mist.

Place the baked goods on a conveyor or rack that allows for uniform exposure to the spray.

Spray the surface of the baked goods with the natamycin suspension. Ensure complete and

even coverage. The target deposition is typically between 0.5 to 10 µg per cm².[9]

Allow the treated baked goods to dry before packaging.

Protocol 3: Evaluation of Mold Growth Inhibition
This protocol provides a method for assessing the efficacy of natamycin treatment in preventing

mold growth.
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Materials:

Natamycin-treated and untreated (control) baked goods

Sterile packaging materials (e.g., plastic bags)

Incubation chamber or a controlled environment with specified temperature and humidity

Mold spore suspension (optional, for challenge studies)

Digital camera for documentation

Mold identification resources (optional)

Procedure:

Package the treated and control baked goods individually in sterile packaging.

For a challenge study, inoculate a subset of treated and control samples with a known

concentration of mold spores (e.g., Aspergillus niger, Penicillium roqueforti).

Store the packaged samples in a controlled environment, for example, at 25°C and 75%

relative humidity, to accelerate mold growth.

Visually inspect the samples daily for any signs of mold growth.

Record the number of days until the first appearance of visible mold for each sample.

Document the extent of mold coverage over time using a scoring system or digital imaging.

Compare the mold-free shelf life of the natamycin-treated samples to the control samples to

determine the effectiveness of the treatment.

Experimental Workflow and Logical Relationships
Diagram of Experimental Workflow for Natamycin Application and Efficacy Testing
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Figure 2: Workflow for Natamycin Application and Efficacy Testing
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Natamycin (E235) - Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://synapse.patsnap.com/article/what-is-the-mechanism-of-natamycin
https://patents.google.com/patent/CA2554456C/en
https://patents.google.com/patent/CA2554456C/en
https://patents.google.com/patent/WO2006079646A1/en
https://patents.google.com/patent/WO2006079646A1/en
https://www.ams.usda.gov/sites/default/files/media/Natamycin.pdf
https://www.researchgate.net/publication/286483820_Use_of_natamycin_as_a_preservative_on_the_surface_of_baked_goods_A_case_study
https://pmc.ncbi.nlm.nih.gov/articles/PMC8595390/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8595390/
https://patents.google.com/patent/AU2008225876B2/en
https://patents.google.com/patent/AU2008225876B2/en
https://www.benchchem.com/product/b1663354#natamycin-application-in-preventing-mold-on-baked-goods
https://www.benchchem.com/product/b1663354#natamycin-application-in-preventing-mold-on-baked-goods
https://www.benchchem.com/product/b1663354#natamycin-application-in-preventing-mold-on-baked-goods
https://www.benchchem.com/product/b1663354#natamycin-application-in-preventing-mold-on-baked-goods
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1663354?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Natamycin (E235) - Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

